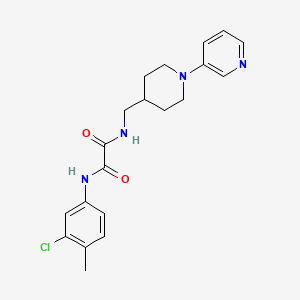

N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Structural, Hirshfeld Surface, and Theoretical Analysis

The compound N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, while not directly studied in the provided papers, shares structural similarities with the compounds discussed. In the first paper, the focus is on the structural and theoretical analysis of two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide. These polymorphs crystallize in the monoclinic space group P21/c and exhibit different molecular conformations, with one form being effectively planar and the other having two independent molecules in the asymmetric unit. The study emphasizes the role of hydrogen bonding in the molecular packing, forming supramolecular tapes and three-dimensional architectures through amide-N–H···O(amide) and C–H···N(pyridyl) interactions .

Synthesis Analysis

Although the exact synthesis of this compound is not described, the third paper provides insights into a novel synthetic approach that could be relevant. It details a one-pot synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves a Meinwald rearrangement and a new rearrangement sequence. This method is noted for its simplicity and high yield, suggesting potential applicability to the synthesis of related oxalamide compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through single-crystal X-ray diffraction analysis, as seen in the second paper. The paper discusses a racemic compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, which, like the compound of interest, contains a pyridine moiety and a chlorinated aromatic ring. The crystal structure is stabilized by intermolecular hydrogen bonds, which is a common feature in the molecular structure analysis of such compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the related compounds. For instance, the crystallographic data provided in the second paper, including the space group, cell dimensions, and density, offer a glimpse into the solid-state properties that might be expected for similar compounds. The importance of hydrogen bonding in determining the physical properties, such as solubility and melting point, is also highlighted .

Aplicaciones Científicas De Investigación

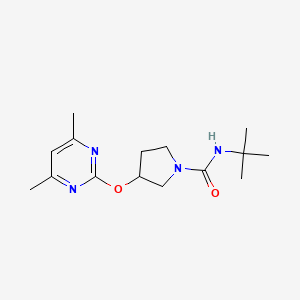

Synthesis and Characterization

Compounds with structures similar to N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide have been synthesized and characterized to explore their chemical properties and potential as therapeutic agents. For instance, research into the synthesis of pyrimidines as sigma-1 receptor antagonists reveals the importance of the pyrimidine scaffold for activity and highlights the role of basic amines in their pharmacophoric model (Lan et al., 2014). Similarly, the creation of palladium(II) complexes with bidentate N,N′ ligands derived from iminomethylpyridine and iminomethylquinoline showcases the compound's potential in catalysis and polymerization processes (Kim et al., 2014).

Biological Evaluation and Therapeutic Potential

The biological evaluation of compounds structurally related to this compound has been a significant area of research. For example, investigations into the neuroprotective effects of mangiferin against 1-methyl-4-phenylpyridinium toxicity in N2A cells provide insights into how related compounds might mitigate oxidative stress and protect against neurodegenerative diseases (Amazzal et al., 2007). Additionally, the study of sigma-1 receptor antagonists based on a pyrimidine scaffold for treating neuropathic pain emphasizes the potential therapeutic applications of such molecules in pain management (Lan et al., 2014).

Propiedades

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O2/c1-14-4-5-16(11-18(14)21)24-20(27)19(26)23-12-15-6-9-25(10-7-15)17-3-2-8-22-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQSWBYXNMHVMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)

![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)

![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)

![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)

![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)

![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)

![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)